

Technical Support Center: Bromosulphthalein (BSP) Assay

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Sulfobromophthalein sodium*

Cat. No.: B7799163

[Get Quote](#)

Topic: Correcting for Hemolysis in Plasma Samples for the BSP Test

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering hemolysis in plasma samples during Bromosulphthalein (BSP) liver function testing. It is designed to help you understand, troubleshoot, and correct for hemolysis-induced interference to ensure the accuracy and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs) — Understanding the Interference

This section addresses the fundamental principles of hemolysis and its specific impact on the spectrophotometric analysis of BSP.

Q1: What is hemolysis and why is it a critical problem for the BSP test?

A: Hemolysis is the rupture or lysis of red blood cells (erythrocytes), which releases their intracellular contents, most notably hemoglobin, into the surrounding plasma or serum.[\[1\]](#)[\[2\]](#) This is a significant problem for the BSP test because the test relies on accurately measuring the concentration of the BSP dye in plasma using spectrophotometry.[\[3\]](#) The released hemoglobin has its own strong light-absorbing properties, which directly interfere with the measurement of BSP, leading to erroneously high results.[\[4\]](#)[\[5\]](#)

Q2: How does hemoglobin specifically interfere with the BSP absorbance reading?

A: The interference is primarily spectral. Hemoglobin exhibits strong absorbance peaks in two main regions: the Soret band around 415 nm and another significant peak between 540-580 nm.[6][7] The BSP dye, when made alkaline for measurement, also has a peak absorbance in a similar region. This spectral overlap means that when you measure the absorbance of a hemolyzed sample, the spectrophotometer reading is a composite of the absorbance from both the BSP dye and the contaminating hemoglobin.[8] This leads to a false overestimation of the BSP concentration.[7]

Q3: Can I visually assess if my sample is hemolyzed? Is this reliable?

A: Visual inspection, where the plasma or serum is checked for a pink or reddish tinge, is a common first step to detect hemolysis.[1] However, it is not a reliable method for quantification and has significant limitations. Mild hemolysis, which can still cause clinically meaningful interference in some assays, may not be visible to the naked eye.[9] Furthermore, the presence of other interferents like bilirubin (icterus), which gives plasma a yellow-green color, can mask the subtle pinkish hue of hemolysis.[7] For accurate results, automated or spectrophotometric quantification of hemolysis is always recommended over simple visual checks.[1][7]

Q4: What are the primary causes of in-vitro hemolysis during sample handling?

A: The vast majority of hemolysis is not due to an underlying patient condition (in-vivo) but occurs in-vitro as a result of improper sample collection or handling.[1][5] Key causes include:

- Phlebotomy Technique: Using a needle with too small a gauge, excessive pulling pressure on a syringe plunger, or partial occlusion of the needle bevel against the vein wall can create shear stress that ruptures red blood cells.[10][11]
- Sample Mixing: Vigorous shaking or mixing of blood collection tubes, instead of gentle inversion, causes mechanical damage to cells.[11][12]
- Temperature Stress: Exposing samples to freezing temperatures or excessive heat can induce lysis.[5][9]
- Processing Delays: Delayed separation of plasma from whole blood can lead to cell degradation and hemolysis.[5]

- Improper Centrifugation: Using excessive speed or duration during centrifugation can damage cells.[11]

Q5: Is it better to prevent hemolysis or correct for it?

A: Prevention is unequivocally the best strategy.[6] Corrective methods, while useful, have limitations and may not perfectly replicate the true result. The most reliable data will always come from a high-quality, non-hemolyzed specimen. Implementing and adhering to strict protocols for blood collection and handling is the most effective way to minimize hemolysis and ensure data integrity.[10][11] Correction should be viewed as a salvage method when re-collection is not feasible.

Part 2: Troubleshooting Guide — Identification and Correction

This section provides a systematic workflow for identifying, quantifying, and correcting for hemolysis in your BSP samples.

Problem: My BSP absorbance readings are unexpectedly high, and I suspect hemolysis.

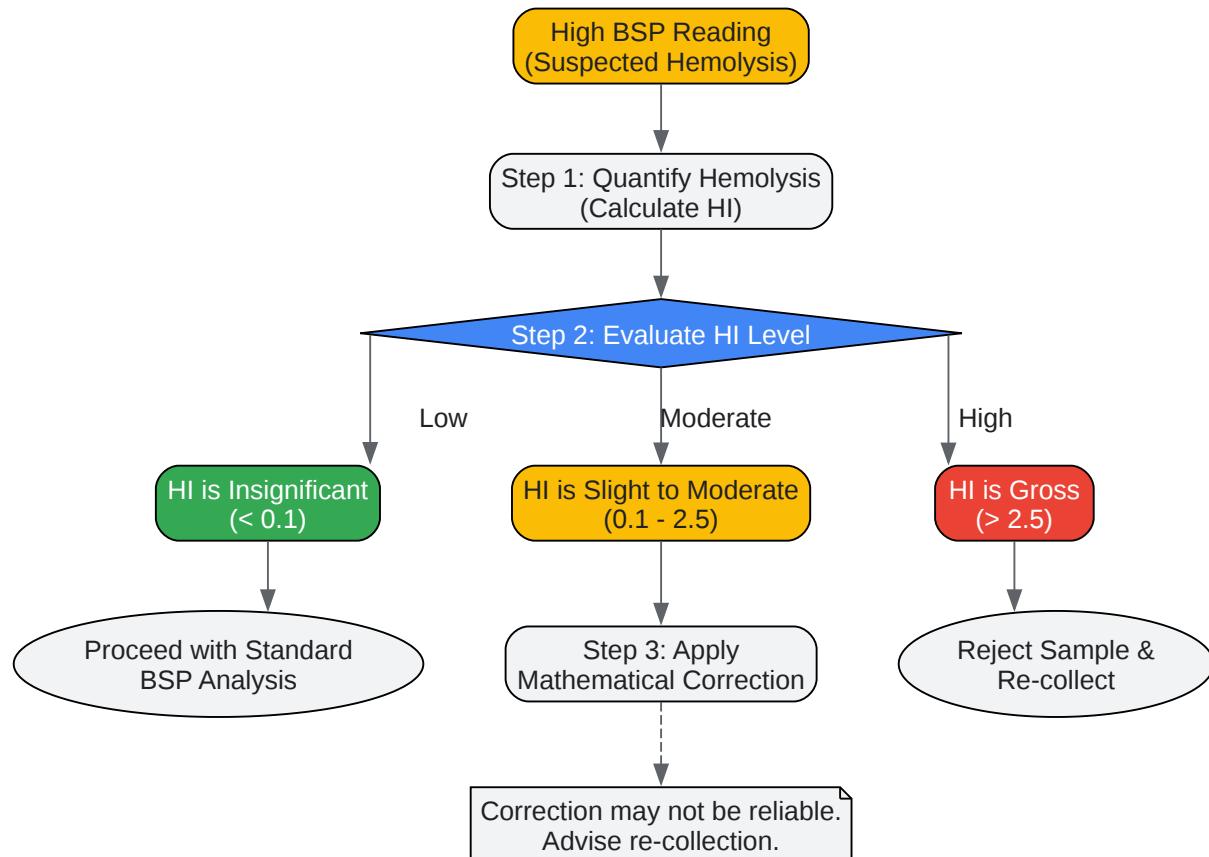
Follow these steps to diagnose and address the issue.

Step 1: Quantify the Degree of Hemolysis

Before attempting any correction, you must first quantify the extent of the interference. This is typically done by calculating a Hemolysis Index (HI) based on the spectrophotometric measurement of free hemoglobin.

Experimental Protocol: Determination of Hemolysis Index (HI)

- Prepare a Sample Blank: Use a non-hemolyzed plasma sample from the same study cohort or a control animal as your blank.
- Set Spectrophotometer Wavelengths: Set your spectrophotometer to read absorbance at two wavelengths: a primary peak for hemoglobin (e.g., 415 nm or 571 nm) and a secondary wavelength for background turbidity correction (e.g., 700 nm or a sub-wavelength like 596


nm). The choice of 571 nm is often preferred as it is less susceptible to interference from bilirubin and lipids.[13][14]

- Measure Absorbance:
 - Blank the spectrophotometer using the non-hemolyzed plasma.
 - Measure the absorbance of your potentially hemolyzed sample at both wavelengths.
- Calculate Corrected Absorbance:
 - $A_{\text{corrected}} = A_{\text{primary_wavelength}} - A_{\text{secondary_wavelength}}$
- Interpret the Result: The $A_{\text{corrected}}$ value serves as your quantitative Hemolysis Index. This can be correlated with hemoglobin concentrations or categorized qualitatively.

Hemolysis Index (HI) at 571 nm	Approx. Free Hb (g/L)	Qualitative Description	Recommended Action
< 0.1	< 0.3	None / Insignificant	Proceed with BSP analysis.
0.1 - 0.5	0.3 - 1.0	Slight Hemolysis	Correction is recommended.
0.5 - 2.5	1.0 - 5.0	Moderate Hemolysis	Advanced correction required. Re-collection is advised.
> 2.5	> 5.0	Gross Hemolysis	Sample is unsuitable. Re-collection is mandatory.

Step 2: Choose a Course of Action

Based on the Hemolysis Index, use the following workflow to decide on the appropriate next step.

[Click to download full resolution via product page](#)

Caption: Decision workflow for handling hemolyzed samples.

Step 3: Applying Mathematical Correction

If re-collection is not possible and hemolysis is in the slight-to-moderate range, mathematical correction can be employed.

This method is suitable for slight hemolysis. It relies on measuring the absorbance at the BSP peak and a secondary wavelength where hemoglobin has significant absorbance but BSP has

very little.

Experimental Protocol:

- Determine Wavelengths:
 - λ_1 : The peak absorbance wavelength for your alkaline BSP solution (e.g., 580 nm).
 - λ_2 : A wavelength where hemoglobin absorbs but BSP does not (e.g., 541 nm).
- Create Standards: Prepare a standard curve for BSP at λ_1 . Separately, create a "hemolysis standard" by lysing a known quantity of red blood cells and measure its absorbance at both λ_1 and λ_2 to determine a correction factor ($CF = A_{\lambda_1_Hb} / A_{\lambda_2_Hb}$).
- Measure Sample: Read the absorbance of your hemolyzed sample at both λ_1 and λ_2 .
- Calculate Corrected BSP Absorbance:
 - $A_{Hb_at_{\lambda_1}} = A_{sample_at_{\lambda_2}} * CF$
 - $A_{Corrected_BSP} = A_{sample_at_{\lambda_1}} - A_{Hb_at_{\lambda_1}}$
- Determine Concentration: Use the $A_{Corrected_BSP}$ value and your standard curve to find the true BSP concentration.

This is a more powerful technique for resolving overlapping spectra, suitable for moderate hemolysis. It uses the first or second derivative of the absorbance spectrum, which can separate the BSP signal from the hemoglobin interference.[15][16][17]

Experimental Protocol:

- Acquire Full Spectra: Using a scanning spectrophotometer, record the full absorption spectra (e.g., 400-700 nm) for:
 - A pure BSP standard.
 - A pure hemoglobin standard (from lysed RBCs).

- Your unknown hemolyzed sample.
- Calculate Derivative Spectra: Use the spectrophotometer's software to calculate the first-derivative spectra ($dA/d\lambda$) for all three scans.
- Identify Zero-Crossing Point: Examine the first-derivative spectrum of the hemoglobin standard and find the wavelength where its derivative value is zero (the "zero-crossing point"). At this specific wavelength, the hemoglobin interference is mathematically eliminated.
[\[15\]](#)
- Create Derivative Calibration Curve:
 - Prepare a set of BSP standards of known concentrations.
 - Record the first-derivative spectrum for each standard.
 - Measure the absolute value of the derivative signal (amplitude) for each BSP standard at the identified zero-crossing wavelength of hemoglobin.
 - Plot derivative amplitude vs. concentration to generate a linear regression.
- Quantify the Sample: Measure the derivative amplitude of your unknown sample at the same zero-crossing wavelength and use the calibration curve to determine the BSP concentration.
[\[15\]](#)

The Allen correction is a classic method for background correction that assumes a linear background interference across a spectral peak.[\[18\]](#)

Experimental Protocol:

- Determine Wavelengths:
 - λ_2 : The peak absorbance wavelength for your alkaline BSP solution (e.g., 580 nm).
 - λ_1 and λ_3 : Two wavelengths on either side of the peak (e.g., 520 nm and 640 nm) where the absorbance of pure BSP is negligible but the interfering absorbance from hemoglobin forms a relatively straight line.

- Measure Sample: Read the absorbance of your hemolyzed sample at all three wavelengths (λ_1 , λ_2 , λ_3).
- Calculate Corrected Absorbance: Apply the Allen correction formula:
 - $A_{\text{Corrected_BSP}} = A_{\lambda 2} - (A_{\lambda 1} + (A_{\lambda 3} - A_{\lambda 1}) * ((\lambda 2 - \lambda 1) / (\lambda 3 - \lambda 1)))$
 - A simplified version is often used: $A_{\text{Corrected_BSP}} = A_{\lambda 2} - ((A_{\lambda 1} + A_{\lambda 3}) / 2)$
- Determine Concentration: Use the $A_{\text{Corrected_BSP}}$ value and a standard curve (generated from readings at $\lambda 2$) to determine the BSP concentration.

Part 3: Best Practices for Prevention

Adherence to proper sample handling protocols is the most effective way to prevent hemolysis.

Phase	Do's	Don'ts
Collection	Use a 20-22 gauge needle for routine draws. ^[11] Allow the alcohol-cleansed site to air dry completely. ^[11] Ensure the tourniquet is on for less than one minute. ^[12]	Do not draw from an IV line. ^[6] Do not "milk" or excessively squeeze a capillary puncture site. ^[10]
Mixing	Gently invert tubes with anticoagulants 8-10 times. ^[11]	Do not vigorously shake or vortex the blood sample. ^[11]
Processing	Separate plasma from cells within 2 hours of collection. Allow serum samples to clot completely (30-60 mins) before centrifugation. ^[11]	Do not centrifuge at excessive speeds or for longer than specified. ^[11] Do not "rim" clots with an applicator stick. ^[10]
Storage & Transport	Keep specimens in a vertical, closure-up position. ^[12] Protect samples from extreme temperatures. ^[11]	Do not freeze whole blood unless the protocol specifically requires it for lysis. ^[5] Avoid excessive agitation or jarring during transport. ^[11]

References

- Hemolysis, Icterus, and Lipemia Interference: New Approaches to Old Foes. (2022). AACC. [\[Link\]](#)
- Díaz-García, R., et al. (2020). Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review. *Journal of Medical Biochemistry*. [\[Link\]](#)
- Adcock Funk, A., et al. (2020). Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing.
- Hemolysis | PDF | Red Blood Cell | Spectrophotometry. (n.d.). Scribd. [\[Link\]](#)
- Evelyn, K. A., & Malloy, H. T. (1984). Direct spectrophotometry of serum hemoglobin: an Allen correction compared with a three-wavelength polychromatic analysis. *Clinical Chemistry*. [\[Link\]](#)
- Prabhakar, P. K. (2020). Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test). YouTube. [\[Link\]](#)
- Bromsulfthalein. (n.d.). Wikipedia. [\[Link\]](#)
- Jain, N., et al. (2019). Derivative uv spectroscopic approaches in multicomponent analysis—a review. *International Journal of Pharmacy and Pharmaceutical Sciences*. [\[Link\]](#)
- Assay Interference: A Brief Review and Helpful Hints. (n.d.). Sun Diagnostics. [\[Link\]](#)
- HEMOLYTIC SAMPLE INTERFERENCE. (2023). YouTube. [\[Link\]](#)
- Interferences. (n.d.).
- Biochemistry DSP. (2021). Bromsulphthalein (BSP) Excretion Test| Rose Bengal Dye Test|Liver Function Tests| LFT| Biochemistry. YouTube. [\[Link\]](#)
- Chemistry For Everyone. (2025).
- The Impact of Hemolysis on Laboratory Testing: Applying Correction Factors for Accur
- Mori, A., et al. (2023). Determination of the Optimal Wavelength of the Hemolysis Index Measurement. MDPI. [\[Link\]](#)
- What is Hemolysis and How to Prevent it. (n.d.).
- Mori, A., et al. (2023). Determination of the Optimal Wavelength of the Hemolysis Index Measurement. MDPI. [\[Link\]](#)
- AVOIDING HEMOLYSIS BLOOD SAMPLE COLLECTION PROCESSING. (n.d.). Precision for Medicine. [\[Link\]](#)
- Reducing Hemolysis – UCH Clinical Laboratory. (n.d.). University of Colorado Hospital. [\[Link\]](#)
- Lippi, G., et al. (2006). Influence of hemolysis on routine clinical chemistry testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sundiagnostics.us [sundiagnostics.us]
- 5. eclinpath.com [eclinpath.com]
- 6. clinicallab.com [clinicallab.com]
- 7. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. phlebotomy.com [phlebotomy.com]
- 11. fisherclinicalservices.com [fisherclinicalservices.com]
- 12. testmenu.com [testmenu.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Direct spectrophotometry of serum hemoglobin: an Allen correction compared with a three-wavelength polychromatic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Bromosulphthalein (BSP) Assay]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7799163#correcting-for-hemolysis-in-plasma-samples-for-bsp-test>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com